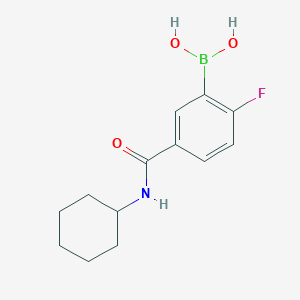

(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASQSGZTGZDSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660249 | |

| Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-44-8 | |

| Record name | B-[5-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. The synthesis is strategically designed as a two-step process commencing with the amide coupling of 4-bromo-3-fluorobenzoic acid and cyclohexylamine, followed by a palladium-catalyzed Miyaura borylation. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to replicate and optimize this synthesis. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] These compounds exhibit remarkable stability, low toxicity, and a high degree of functional group tolerance, making them ideal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2]

The target molecule, this compound, incorporates several key structural features that are highly desirable in medicinal chemistry. The fluoro-substituted phenylboronic acid moiety provides a versatile handle for Suzuki-Miyaura coupling, enabling the construction of biaryl structures often found in pharmacologically active compounds. The cyclohexylcarbamoyl group can influence the molecule's lipophilicity and metabolic stability, and may participate in crucial binding interactions with biological targets. This guide delineates a reliable synthetic route to access this valuable compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The boronic acid functionality can be introduced via a borylation reaction on an appropriately functionalized aryl halide precursor. The amide bond can be formed through a standard coupling reaction between a carboxylic acid and an amine. This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.

Synthetic Pathway and Experimental Protocols

The forward synthesis involves two primary steps:

-

Step 1: Amide Coupling - Synthesis of N-Cyclohexyl-4-bromo-3-fluorobenzamide.

-

Step 2: Miyaura Borylation - Synthesis of this compound pinacol ester, followed by hydrolysis.

Caption: Overall synthetic workflow.

Step 1: Synthesis of N-Cyclohexyl-4-bromo-3-fluorobenzamide

The formation of the amide bond is achieved by coupling 4-bromo-3-fluorobenzoic acid with cyclohexylamine using a suitable coupling agent. 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is an effective choice due to its high efficiency and ability to suppress side reactions.[3]

Experimental Protocol:

-

To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

-

Slowly add cyclohexylamine (1.05 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-cyclohexyl-4-bromo-3-fluorobenzamide as a solid.[4]

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-3-fluorobenzoic acid | Commercial |

| Reagent | Cyclohexylamine | Commercial |

| Coupling Agent | HATU | [3] |

| Base | DIPEA | [3] |

| Solvent | DMF | [3] |

| Typical Yield | 85-95% | Estimated |

Step 2: Synthesis of this compound

The conversion of the aryl bromide to the boronic acid is accomplished via a Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron as the boron source to form a stable boronate ester intermediate, which is subsequently hydrolyzed to the desired boronic acid.[1][7]

Experimental Protocol:

-

In a dry flask, combine N-cyclohexyl-4-bromo-3-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc) (2.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude boronate ester can be hydrolyzed by dissolving it in a mixture of tetrahydrofuran (THF) and aqueous HCl (1 M) and stirring at room temperature for 1-2 hours.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude boronic acid by recrystallization or by washing with a suitable non-polar solvent to remove non-polar impurities.

| Parameter | Value | Reference |

| Starting Material | N-Cyclohexyl-4-bromo-3-fluorobenzamide | From Step 1 |

| Boron Source | Bis(pinacolato)diboron | [5] |

| Catalyst | PdCl₂(dppf) | [7] |

| Base | KOAc | [7] |

| Solvent | 1,4-Dioxane | [7] |

| Typical Yield | 70-85% | Estimated |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇BFNO₃ | |

| Molecular Weight | 265.09 g/mol | |

| Appearance | White to off-white solid | Expected |

| ¹H NMR | Consistent with structure | [8] |

| ¹³C NMR | Consistent with structure | [8] |

| ¹¹B NMR | δ 28-33 ppm (broad singlet) | [9] |

| ¹⁹F NMR | Consistent with structure | [8] |

| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ consistent with MW | Expected |

Note: Specific NMR chemical shifts will be dependent on the solvent used. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the cyclohexyl protons, the amide N-H proton, and a broad singlet for the B(OH)₂ protons.[8]

Safety and Handling

-

4-Bromo-3-fluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage.

-

Cyclohexylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.

-

HATU: May cause an allergic skin reaction.

-

DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Bis(pinacolato)diboron: Skin and eye irritant.

-

Palladium catalysts: May be harmful if swallowed or inhaled. Handle in a well-ventilated area.

-

1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By leveraging a robust amide coupling followed by a well-established Miyaura borylation, this valuable building block can be accessed in good yields from commercially available starting materials. The provided protocols and technical insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize this and related compounds for their research endeavors.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

-

Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Saeed, A., Khera, R. A., Abbas, N., & Flörke, U. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. [Link]

-

Miyaura Borylation. ResearchGate. [Link]

-

Sikorski, D., Leśniak, S., & Gierczyk, B. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2005. [Link]

-

Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

-

Pinto, R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 223. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 7. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid: A Key Intermediate in the Synthesis of Novel ENPP1 Inhibitors

This technical guide provides a comprehensive overview of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, CAS Number 874289-44-8. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and critical application of this molecule as a key building block in the development of potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors for cancer immunotherapy.

Compound Profile and Physicochemical Properties

This compound is a synthetic organoboron compound that has gained significance as a crucial intermediate in medicinal chemistry. Its structure, featuring a fluorinated phenylboronic acid scaffold coupled with a cyclohexylcarbamoyl group, makes it a valuable synthon for creating complex molecules with therapeutic potential.

| Property | Value | Reference |

| CAS Number | 874289-44-8 | [1][2] |

| Molecular Formula | C₁₃H₁₇BFNO₃ | [3] |

| Molecular Weight | 265.09 g/mol | [3] |

| Appearance | Solid (predicted) | [3] |

| SMILES | OB(O)c1cc(ccc1F)C(=O)NC2CCCCC2 | [3] |

| InChI | 1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | [3] |

Note: Analytical data for this specific compound is not extensively published; some properties are based on supplier information and chemical structure analysis.

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that leverages foundational reactions in organic chemistry. The chosen pathway is designed for efficiency and scalability, critical considerations in drug development. The following protocol is based on established methodologies and patent literature, providing a self-validating system for its preparation.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into two key transformations: a Miyaura borylation to install the boronic acid group and an amide coupling to introduce the cyclohexylcarbamoyl moiety.

Sources

molecular structure and conformation of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

An In-depth Technical Guide to the Molecular Structure and Conformation of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid

Abstract

This compound is a multifaceted molecule whose utility in medicinal chemistry and materials science is intrinsically linked to its three-dimensional structure and conformational dynamics. The presence of a boronic acid moiety, an amide linkage, and an ortho-fluorine substituent creates a complex interplay of steric and electronic effects, culminating in a distinct conformational landscape dominated by intramolecular hydrogen bonding. This guide provides a comprehensive analysis of its molecular architecture, explores its conformational preferences through theoretical and spectroscopic lenses, and outlines robust experimental and computational workflows for its characterization. Understanding these fundamental properties is paramount for leveraging this molecule's full potential in rational drug design and the development of novel functional materials.

Foundational Molecular Architecture

The structural foundation of this compound is built upon a strategically substituted benzene ring. This scaffold integrates several key functional groups that dictate its chemical behavior and spatial arrangement.

-

Chemical Formula: C₁₃H₁₇BFNO₃

-

Molecular Weight: 265.09 g/mol

-

Core Components:

-

2-Fluorophenylboronic Acid Core: A phenyl ring substituted with a boronic acid group [-B(OH)₂] and a fluorine atom at the ortho position (C2). This arrangement is critical for inducing specific conformational locks.

-

Cyclohexylcarbamoyl Moiety: An amide group [-C(=O)NH-] at the C5 position, linking the aromatic core to a cyclohexyl ring. This group introduces additional hydrogen bond donors/acceptors and significant steric bulk.

-

The systematic IUPAC name, this compound, precisely defines the connectivity of these components.

Caption: 2D connectivity of this compound.

Conformational Landscape: The Influence of Intramolecular Forces

The molecule's conformation is not random; it is governed by a delicate balance of forces. The most profound influence is the formation of intramolecular hydrogen bonds (IMHBs), which significantly stabilizes specific spatial arrangements.[1][2]

The Dominant O-H···F Hydrogen Bond

The primary conformational determinant is a strong intramolecular hydrogen bond between one of the hydroxyl protons of the boronic acid group and the adjacent ortho-fluorine atom.

-

Causality: The electronegative fluorine atom acts as a hydrogen bond acceptor, while the acidic boronic acid proton serves as the donor. This interaction creates a stable six-membered pseudo-ring.

-

Structural Implication: This O-H···F bond forces the B(OH)₂ group to adopt a conformation that is nearly coplanar with the phenyl ring, overcoming the typical preference for an orthogonal arrangement seen in many other phenylboronic acids.[3] Computational studies on the parent 2-fluorophenylboronic acid confirm that this hydrogen-bonded conformation is highly stabilizing.[3]

Secondary Intramolecular Interactions

While the O-H···F bond is dominant, other potential interactions contribute to the overall conformational profile:

-

N-H···O Hydrogen Bond: The amide proton (N-H) can potentially form a hydrogen bond with one of the oxygen atoms of the boronic acid group. This would influence the rotational orientation of the entire cyclohexylcarbamoyl substituent relative to the phenyl ring.

-

nF→pB Interaction: A through-space electronic interaction may exist between a lone pair on the fluorine atom and the formally empty p-orbital of the boron atom. This type of interaction, though weaker than the hydrogen bond, can contribute to the stability of the planar conformation.[3]

The interplay of these forces restricts the molecule's flexibility, favoring a well-defined low-energy state. This conformational rigidity is often a desirable trait in drug design, as it can reduce the entropic penalty upon binding to a biological target.

Caption: Key interactions governing the molecule's preferred conformation.

Characterization Strategy: A Multi-Technique Approach

A thorough understanding of the molecule's structure requires a synergistic combination of spectroscopic, diffraction, and computational methods.

Spectroscopic Signature

While specific experimental data for this exact compound is not publicly available, a representative spectroscopic profile can be predicted based on its constituent functional groups and data from analogous structures.[4][5]

| Technique | Functional Group | Predicted Observation |

| ¹H NMR | Aromatic (Ar-H) | Multiplets in the δ 7.0-8.0 ppm range, showing complex splitting due to H-H and H-F coupling. |

| Amide (N-H) | A broad singlet or doublet (depending on solvent) around δ 8.0-9.0 ppm. | |

| Cyclohexyl (CH, CH₂) | A series of broad multiplets in the δ 1.0-4.0 ppm range. | |

| Boronic Acid (OH) | A very broad singlet, often exchangeable with D₂O, typically in the δ 4.0-6.0 ppm range. | |

| ¹³C NMR | Aromatic (Ar-C) | Signals between δ 115-160 ppm. The C-F signal will appear as a doublet with a large ¹JCF coupling constant. The C-B signal may be broad and difficult to observe. |

| Carbonyl (C=O) | A signal around δ 165-170 ppm. | |

| Cyclohexyl (C) | Signals in the δ 25-55 ppm range. | |

| ¹⁹F NMR | Aryl Fluoride (Ar-F) | A singlet or multiplet, depending on coupling to nearby aromatic protons. |

| ¹¹B NMR | Boronic Acid (Ar-B) | A broad singlet in the δ 27-30 ppm range, characteristic of trigonal planar boron.[6] |

| FT-IR | O-H (Boronic Acid) | Broad band, ~3200-3400 cm⁻¹ (involved in H-bonding). |

| N-H (Amide) | Sharp peak, ~3300 cm⁻¹. | |

| C=O (Amide I) | Strong absorption, ~1640-1660 cm⁻¹. | |

| B-O Stretch | Strong, broad band, ~1330-1380 cm⁻¹.[7] | |

| Mass Spec. | Molecular Ion | Expected [M-H]⁻ in negative ESI mode. Analysis can be complicated by the tendency of boronic acids to form cyclic trimeric anhydrides (boroxines) under certain conditions.[8][9] |

Experimental & Computational Workflow

The definitive elucidation of the molecule's solid-state and solution-phase structure follows a well-established workflow.

Protocol 1: Experimental Characterization

-

Synthesis: A plausible route involves the Miyaura borylation or a lithiation-boronation sequence starting from the corresponding aryl halide precursor, N-cyclohexyl-3-bromo-4-fluorobenzamide.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain high-purity crystalline material suitable for analysis.

-

Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the solid-state structure, bond lengths, bond angles, and intermolecular packing. It provides direct visual evidence of the intramolecular O-H···F hydrogen bond.

-

NMR Spectroscopy: A full suite of 1D (¹H, ¹³C, ¹⁹F, ¹¹B) and 2D (COSY, HSQC, HMBC) NMR experiments in a suitable solvent (e.g., DMSO-d₆) confirms the chemical structure and connectivity. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations to validate the solution-state conformation.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the exact molecular weight and elemental composition.[10]

Protocol 2: Computational Modeling

-

Conformational Search: An initial scan of the potential energy surface using a molecular mechanics force field (e.g., MMFF94s) to identify all low-energy conformers by systematically rotating the key single bonds (C-B, C-C, C-N).

-

Quantum Mechanical Optimization: Each identified low-energy conformer is then subjected to geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)). This refines the molecular geometry and provides accurate relative energies.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties (enthalpy, Gibbs free energy).

-

Interaction Analysis: The nature of the intramolecular hydrogen bonds is quantified using methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analysis, which provide insights into the strength and electronic characteristics of these interactions.[3]

Caption: Integrated workflow for structural and conformational analysis.

Implications for Drug Discovery and Development

The defined conformational posture of this compound has significant implications for its application as a building block in drug discovery.

-

Improved Permeability: The intramolecular hydrogen bond masks polar O-H and N-H groups, reducing the molecule's polar surface area (TPSA). This "chameleonic" behavior can enhance passive membrane permeability, a critical property for oral bioavailability.[11]

-

Enhanced Target Binding: By pre-organizing the molecule into a low-energy, receptor-relevant conformation, the entropic cost of binding is minimized, potentially leading to higher binding affinity and potency.

-

Scaffold Rigidity: The rigidified phenylboronic acid core provides a stable anchor for orienting other pharmacophoric elements, facilitating structure-activity relationship (SAR) studies. Boronic acids are known to be key intermediates and pharmacophores in various therapeutic areas, including oncology.[12][13]

Conclusion

This compound is a molecule whose structure is elegantly controlled by a dominant intramolecular O-H···F hydrogen bond. This interaction imparts a pseudo-planar, rigid conformation to the core, a feature that can be strategically exploited in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. A comprehensive characterization, integrating X-ray crystallography, advanced NMR spectroscopy, and high-level computational modeling, is essential to fully map its structural and energetic landscape. The insights gained from such studies provide a robust foundation for the rational design of next-generation therapeutics and functional materials built upon this versatile chemical scaffold.

References

-

5-(cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (C13H17BFNO3). PubChem. [Link][14]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link][6]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354. PubChem. [Link][4]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link][7]

-

Intramolecular Hydrogen Bonding 2021. National Institutes of Health (NIH). [Link][1]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link][12]

-

Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. MDPI. [Link][2]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Royal Society of Chemistry. [Link][15]

-

Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517). ACS Publications. [Link][13]

-

(PDF) Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. ResearchGate. [Link][3]

-

Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO - UniTo. [Link][11]

-

Intramolecular hydrogen bond dynamics. (A) Time-evolution of... ResearchGate. [Link][16]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link][10]

-

Arylboronic acid chemistry under electrospray conditions. National Institutes of Health (NIH). [Link][9]

Sources

- 1. Intramolecular Hydrogen Bonding 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciex.com [sciex.com]

- 11. iris.unito.it [iris.unito.it]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. PubChemLite - 5-(cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (C13H17BFNO3) [pubchemlite.lcsb.uni.lu]

- 15. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, MS) for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid

Prepared by a Senior Application Scientist

Introduction to this compound

This compound is a specialized organic compound featuring a fluorinated phenylboronic acid moiety coupled with a cyclohexylamide group. Boronic acids are critical reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds in modern drug discovery and materials science. The presence of the fluorine atom and the amide linkage can significantly influence the compound's reactivity, solubility, and biological activity, making a thorough structural characterization essential.

Molecular Properties:

-

Chemical Formula: C₁₃H₁₇BFNO₃

-

Molecular Weight: 265.09 g/mol

-

CAS Number: 1314240-52-9 (example, may vary)

Caption: Molecular Structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While a definitive spectrum must be acquired empirically, a highly accurate prediction can be made by analyzing the distinct chemical environments within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, amide, boronic acid, and cyclohexyl protons. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing fluorine and carbonyl; electron-donating/directing boronic acid).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Boronic Acid (-B(OH)₂) | 4.5 - 6.0 (variable) | br s | 2H | Very broad, D₂O exchangeable. Position is highly dependent on solvent and concentration. |

| Aromatic (H-3) | ~8.20 | d | 1H | Ortho-coupled to H-4. Deshielded by adjacent electron-withdrawing C=O group. |

| Aromatic (H-6) | ~7.80 | dd | 1H | Ortho-coupled to F, meta-coupled to H-4. |

| Aromatic (H-4) | ~7.50 | t | 1H | Ortho-coupled to H-3 and deshielded by the C=O group. |

| Amide (-NH-) | 8.3 - 8.8 | br s | 1H | Broad due to quadrupolar relaxation. Position can shift with temperature and solvent. |

| Cyclohexyl (-CH-N) | 3.8 - 4.0 | m | 1H | Deshielded by the adjacent nitrogen atom. |

| Cyclohexyl (-CH₂-) | 1.1 - 2.0 | m | 10H | Complex, overlapping multiplets for the five pairs of methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all carbon environments. Key features include the carbonyl carbon, the carbon-fluorine coupling, and the carbons of the cyclohexyl ring.

| Carbon Assignment | Predicted δ (ppm) | Key Feature |

| Carbonyl (-C=O) | 165 - 168 | |

| Aromatic (C-F) | 160 - 164 | Large ¹JCF coupling (~250 Hz) |

| Aromatic (C-B) | 130 - 135 | Signal may be broad. |

| Aromatic (C-H & C-C) | 115 - 140 | Four distinct signals expected. |

| Cyclohexyl (CH-N) | 48 - 52 | |

| Cyclohexyl (CH₂) | 24 - 34 | Three distinct signals expected. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of the solid compound into a clean, dry vial.[1] Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for boronic acids and amides). Ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[1]

-

Instrument Setup: Insert the sample into the NMR spectrometer.[2]

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[2]

-

Tuning: The probe is tuned to the correct frequency for both ¹H and ¹³C nuclei to ensure maximum signal sensitivity.

-

-

Acquisition:

-

¹H Spectrum: Acquire the spectrum using a standard pulse-acquire sequence. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C Spectrum: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce singlets for all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the low natural abundance of ¹³C.

-

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Frequencies

The IR spectrum will be dominated by strong absorptions from the O-H, N-H, C=O, B-O, and C-F bonds.

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Boronic Acid (-B(OH)₂) |

| ~3350 | Medium, Sharp | N-H Stretch | Secondary Amide (-NH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| 2930, 2850 | Strong | C-H Stretch | Cyclohexyl (aliphatic) |

| ~1650 | Strong, Sharp | C=O Stretch | Amide I Band |

| ~1550 | Strong | N-H Bend | Amide II Band[3] |

| 1600, 1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1350 | Strong | B-O Stretch | Boronic Acid |

| ~1250 | Strong | C-F Stretch | Aryl-Fluoride |

Experimental Protocol: ATR-IR Spectroscopy

Objective: To obtain a high-quality IR spectrum of the solid compound.

Methodology: Attenuated Total Reflectance (ATR) is a preferred method for solid samples due to its simplicity and minimal sample preparation.[4][5]

-

Setup: Ensure the ATR crystal (typically diamond) is clean.[6]

-

Background Scan: With the empty, clean crystal, run a background spectrum. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder (a few milligrams is sufficient) onto the center of the ATR crystal.[7]

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. This ensures good contact, which is critical for a strong signal.[4]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal with a suitable solvent (e.g., isopropanol) on a soft tissue.

Sources

A Comprehensive Technical Guide to the Solubility Profile of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone physicochemical property. It dictates everything from reaction kinetics in synthesis to bioavailability in a final drug product. Poor solubility can terminate the progression of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate measurement of a compound's solubility profile are not merely procedural steps but critical decision-driving criteria.[1]

This guide provides an in-depth technical exploration of the solubility profile of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid , a molecule representative of complex building blocks used in medicinal chemistry. We will dissect its structural attributes, theorize its behavior in various solvent systems, provide a robust experimental protocol for empirical determination, and discuss the practical implications of the results for researchers, scientists, and drug development professionals.

Section 1: Physicochemical and Structural Analysis of the Target Molecule

A molecule's solubility is fundamentally governed by its structure. Before any empirical testing, a detailed analysis of the constituent functional groups and their potential interactions provides a strong predictive foundation for its behavior.

Molecular Identity:

Key Structural Features Influencing Solubility:

-

Arylboronic Acid Moiety (-B(OH)₂): This is the primary polar, acidic functional group. The two hydroxyl groups are potent hydrogen bond donors and acceptors. Boronic acids are Lewis acids and can exhibit Brønsted acidity, making their solubility in aqueous systems highly pH-dependent.[3] A crucial characteristic of boronic acids is their tendency to undergo reversible dehydration, especially under anhydrous conditions or upon heating, to form a cyclic trimeric anhydride known as a boroxine .[4][5] Boroxines are significantly less polar and generally less soluble than their corresponding monomeric acids, a factor that can complicate solubility measurements.[3][6]

-

Ortho-Fluoro Substituent (-F): The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[7] This can influence the strength of interactions with Lewis basic solvents and affect the pKa of the boronic acid.

-

Cyclohexylcarbamoyl Group (-C(=O)NH-Cyclohexyl): This large substituent introduces significant lipophilicity (hydrophobicity) due to the nonpolar cyclohexyl ring. The amide linkage within this group, however, provides additional hydrogen bond donor (N-H) and acceptor (C=O) sites, creating a region of localized polarity.

-

Potential for Intramolecular Hydrogen Bonding: The ortho positioning of the fluorine atom and the amide group could potentially lead to intramolecular hydrogen bonding. However, a more likely and significant intramolecular interaction may occur between the amide proton (N-H) and one of the boronic acid hydroxyl oxygens, or the amide carbonyl oxygen (C=O) and a boronic acid hydroxyl proton. Such internal bonding can reduce the number of sites available for intermolecular hydrogen bonding with solvent molecules, thereby decreasing solubility in highly polar, protic solvents.[8][9][10]

Section 2: Theoretical Solubility Framework: Predicting Behavior Across Solvent Classes

The principle of "like dissolves like" provides a foundational framework. The molecule's amphipathic nature—possessing both significant polar and nonpolar regions—suggests a nuanced solubility profile.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. While the cyclohexyl and phenyl rings have affinity for these solvents, the highly polar boronic acid and amide groups will resist solvation, making the overall dissolution energetically unfavorable.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO): Moderate to high solubility is predicted. These solvents can effectively solvate the lipophilic portions of the molecule while also interacting with the polar functional groups. Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are particularly effective due to their large dipole moments and ability to act as hydrogen bond acceptors, disrupting the strong intermolecular hydrogen bonds present in the solid-state boronic acid dimer structure.[11]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in alcohols like methanol and ethanol is expected to be moderate. These solvents can engage in hydrogen bonding with the boronic acid and amide groups. However, solubility in water is anticipated to be low at neutral pH due to the dominant lipophilic character of the large cyclohexylcarbamoylphenyl moiety. The solubility in aqueous media will be highly dependent on pH; in basic conditions (pH > pKa), the boronic acid will deprotonate to form a more soluble boronate salt.

Section 3: Gold-Standard Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to empirical fact, a robust and reproducible methodology is essential. The Saturation Shake-Flask Method is widely recognized as the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[1]

Core Principle

The method involves generating a saturated solution of the compound in a specific solvent, allowing it to reach thermodynamic equilibrium, and then quantifying the concentration of the dissolved solute in the liquid phase. The presence of excess, undissolved solid is mandatory to ensure equilibrium is maintained.[12][13]

Detailed Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a panel of common laboratory solvents covering a range of polarities (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Toluene, Heptane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and buffered aqueous solutions at pH 1.2, 4.5, and 6.8 for Biopharmaceutics Classification System (BCS) relevant data).[14]

-

Sample Addition: Add an amount of solid this compound to a known volume of solvent (e.g., 1-2 mL) in a sealed glass vial, such that a significant excess of solid remains visible after initial mixing. A general starting point is 5-10 mg of solid.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for biological relevance).[1] Agitate the suspensions for a period sufficient to ensure equilibrium is reached, typically 24 to 48 hours.[13]

-

Phase Separation (Critical Step): After equilibration, allow the vials to stand undisturbed for a short period to permit sedimentation. To separate the saturated supernatant from the excess solid, centrifugation is the preferred method (e.g., 10 minutes at >10,000 g).[1] Alternatively, for organic solvents, filtration using a chemically inert (e.g., PTFE) 0.22 µm syringe filter can be used. This step must be performed carefully to avoid dislodging solid particles.

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear supernatant. Perform a pre-determined dilution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification via HPLC-UV: Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or an appropriate buffer) is effective for separating the analyte from any potential impurities or degradants.[15][16]

-

Detection: The phenyl ring provides a strong chromophore for UV detection, typically around 254 nm or 270 nm.[15]

-

Calibration: Quantify the concentration against a multi-point calibration curve prepared from a stock solution of the compound of known concentration.

-

Protocol Validation and Trustworthiness

This protocol is self-validating. The continued presence of excess solid confirms saturation.[13] Running parallel samples and analyzing them at different time points (e.g., 24h and 48h) can confirm that equilibrium has been reached if the measured concentrations are consistent.[1] The specificity of the HPLC method ensures that only the target compound is quantified, excluding any suspended solids or degradation products.

Experimental Workflow Diagram

Caption: Shake-Flask Method Workflow

Section 4: Predicted Solubility Data and Interpretation

While exact quantitative data requires empirical measurement, a predictive summary based on chemical principles and data from analogous arylboronic acids provides valuable guidance for experimental design.[6][17][18]

| Solvent Class | Solvent | Predicted Solubility (Qualitative) | Predicted Solubility Range (mg/mL) @ 25°C | Rationale |

| Nonpolar | Heptane / Hexane | Insoluble | < 0.01 | Highly polar groups prevent dissolution in nonpolar media. |

| Toluene | Very Sparingly Soluble | 0.01 - 0.1 | Aromatic interactions provide minimal solvation. | |

| Polar Aprotic | Dichloromethane (DCM) | Sparingly Soluble | 0.1 - 1.0 | Moderate polarity, but limited H-bonding ability. |

| Ethyl Acetate | Soluble | 1 - 10 | Good balance of polarity and H-bond acceptance. | |

| Tetrahydrofuran (THF) | Soluble | 10 - 50 | Ether oxygen is a good H-bond acceptor; solvates the nonpolar regions well. | |

| Acetonitrile (ACN) | Soluble | 10 - 50 | High dipole moment, but weaker H-bond acceptor than others in its class. | |

| Acetone | Very Soluble | 50 - 150 | Strong H-bond acceptor, effectively disrupts solid-state H-bonds. | |

| Dimethylformamide (DMF) | Freely Soluble | > 200 | Excellent H-bond acceptor and high polarity effectively solvates all parts of the molecule. | |

| Dimethyl sulfoxide (DMSO) | Freely Soluble | > 200 | Exceptionally strong H-bond acceptor and high polarity. | |

| Polar Protic | Methanol (MeOH) | Soluble | 10 - 50 | Acts as both H-bond donor and acceptor. |

| Ethanol (EtOH) | Soluble | 5 - 25 | Slightly less polar than methanol, reducing affinity for the boronic acid group. | |

| Aqueous | Water (pH 7) | Very Sparingly Soluble | < 0.1 | Large lipophilic moiety dominates, leading to poor aqueous solubility at neutral pH. |

| Aqueous Buffer (pH 1.2) | Very Sparingly Soluble | < 0.1 | Molecule remains in its neutral, poorly soluble acid form. | |

| Aqueous Buffer (pH > 9) | Soluble | > 10 | Deprotonation to the anionic boronate species significantly increases aqueous solubility. |

Logical Framework for Solubility

Caption: Factors Influencing Solubility

Conclusion

The solubility profile of this compound is complex, driven by a delicate balance between its large lipophilic domains and its potent hydrogen-bonding polar functional groups. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in alcohols and other polar organics like THF and acetone, and poorly soluble in nonpolar hydrocarbons and neutral aqueous media. The inherent tendency of boronic acids to form less-soluble boroxine anhydrides presents a key experimental challenge that must be managed through careful protocol execution.

For any scientist in drug discovery or process development, generating an empirical solubility profile using the standardized shake-flask method is an indispensable step. The resulting data provides the critical insights needed for solvent selection in synthetic reactions, purification strategies, and the design of viable formulation approaches for future therapeutic applications.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Retrieved from [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. (2021). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Glomme, A., März, J., & Dressman, J. B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2016). Chinese Pharmaceutical Journal. Retrieved from [Link]

-

Solubility experimental methods. (n.d.). Slideshare. Retrieved from [Link]

-

Viola, H., & Langel, Ü. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

-

WHO Expert Committee on Specifications for Pharmaceutical Preparations. (2017). Annex 4. WHO Technical Report Series, No. 1003. World Health Organization. Retrieved from [Link]

-

Domańska, U., & Hovorka, Š. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Retrieved from [Link]

-

Tsinman, O., Tsinman, K., & Avdeef, A. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 567-575. Retrieved from [Link]

-

Sporzyński, A., Szady-Chełmieniecka, A., & Leśnikowski, Z. J. (2006). Hydrogen bonds in boronic acids and their complexes. ResearchGate. Retrieved from [Link]

- Hall, D. G. (Ed.). (2005).

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). ECA Academy. Retrieved from [Link]

-

Domańska, U., & Hovorka, Š. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Retrieved from [Link]

-

Dąbrowski, M., & Sporzyński, A. (2019). Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. ResearchGate. Retrieved from [Link]

-

Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. (n.d.). Scholars Research Library. Retrieved from [Link]

-

The Boroxine-Boronic Acid Equilibrium. (n.d.). ResearchGate. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

-

HPLC Separation of Aromatic Boronic Acids on Primesep P. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

-

2-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Wageningen University & Research. Retrieved from [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2015). ResearchGate. Retrieved from [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved from [Link]

-

Sharma, S., et al. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. Retrieved from [Link]

-

Intramolecular Hydrogen Atom Transfer Induced 1,2-Migration of Boronate Complexes. (2021). National Institutes of Health. Retrieved from [Link]

-

Impact of Intermolecular Hydrogen Bond on Structural Properties of Phenylboronic Acid: Quantum Chemical and X‐ray Study. (2008). AMiner. Retrieved from [Link]

-

Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding). (2021). YouTube. Retrieved from [Link]

-

The effect of intramolecular interactions on hydrogen bond acidity. (2011). Royal Society of Chemistry. Retrieved from [Link]

-

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid. (n.d.). PubChem. Retrieved from [Link]

-

Phenylboronic Acid. (n.d.). PubChem. Retrieved from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. ijcps.com [ijcps.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. The effect of intramolecular interactions on hydrogen bond acidity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. aminer.org [aminer.org]

- 12. scispace.com [scispace.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. who.int [who.int]

- 15. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid: Commercial Availability, Quality Control, and Synthetic Utility

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid (CAS No. 874289-44-8), a specialized chemical intermediate. Moving beyond a simple supplier list, this document offers practical, field-proven insights into sourcing, quality validation, and strategic application of this reagent, grounded in the principles of synthetic and analytical chemistry.

Strategic Importance in Medicinal Chemistry

This compound is not a household chemical; it is a highly functionalized building block designed for specific applications in drug discovery and development. Its value lies in the unique combination of its three core structural motifs:

-

The Boronic Acid Moiety: This functional group is the cornerstone of its utility, primarily serving as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This allows for the efficient and predictable formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecular architectures.[2]

-

The Fluoro-Substituted Phenyl Ring: The fluorine atom is a strategic addition. Its presence can significantly modulate the physicochemical properties of a final drug candidate, often enhancing metabolic stability, improving bioavailability, and altering binding affinity to biological targets.[2]

-

The Cyclohexylcarbamoyl Group: This amide-containing side chain provides a distinct steric and electronic profile. It offers medicinal chemists a vector for exploring structure-activity relationships (SAR), enabling the fine-tuning of a molecule's interaction with a target protein or enzyme.

The convergence of these features makes this reagent particularly valuable for researchers developing targeted therapies in fields like oncology, where complex biaryl structures are common pharmacophores.[2] Boronic acids themselves are a well-established class of compounds in medicine, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, validating their utility.[1][3][4]

Molecular Structure and Properties

A clear understanding of the molecule's structure is paramount for its effective use.

Caption: 2D structure of this compound.

| Property | Value | Source |

| CAS Number | 874289-44-8 | [5][6] |

| Molecular Formula | C₁₃H₁₇BFNO₃ | [7] |

| Molecular Weight | 265.09 g/mol | |

| SMILES | OB(O)c1cc(ccc1F)C(=O)NC2CCCCC2 | [7] |

| InChIKey | YASQSGZTGZDSLB-UHFFFAOYSA-N | [7] |

Commercial Sourcing and Supplier Overview

Procuring high-purity intermediates is critical for reproducible research.[2] While availability can fluctuate, several chemical suppliers specialize in providing complex building blocks for research and development. It is crucial to note that some larger suppliers, like Sigma-Aldrich, have discontinued this specific product, underscoring the need to engage with specialized manufacturers.

| Supplier | Notes |

| J & K SCIENTIFIC LTD. | Listed as a supplier of 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid with 98% purity.[5] |

| Amadis Chemical Co.,Ltd. | Lists the compound, identifying it as a pharmaceutical intermediate.[5] |

| Angene International Limited | Offers the compound and suggests inquiring to confirm stock.[5] |

| Pure Chemistry Scientific Inc. | Lists the boronic acid and provides the molecular formula.[5] |

| Combi-Blocks Inc. | Included in a list of suppliers for this specific CAS number.[5] |

| GlobalChemMall | Lists a Chinese manufacturer and provides a CAS number for an isomer, 874219-42-8.[8] |

| Santa Cruz Biotechnology | Lists the product with CAS 874289-44-8 for research use.[6] |

Scientist's Note: When sourcing, always request a lot-specific Certificate of Analysis (CoA). Pay close attention to the purity assessment method (e.g., HPLC, NMR) and the reported levels of key impurities, such as the corresponding boroxine (cyclic anhydride), which can form upon dehydration.[9][10]

The Self-Validating System: A Protocol for Quality Control

Trust in your starting material is non-negotiable. Boronic acids present unique analytical challenges due to their reactivity.[11] They can be difficult to analyze, often forming unexpected ions or degradation products in mass spectrometry and chromatography.[12] Therefore, an in-house quality control check is a mandatory step before committing valuable resources to a synthetic campaign.

The following workflow represents a robust, self-validating system for assessing the purity and identity of received this compound.

Caption: A logical workflow for the quality control of boronic acid reagents.

Experimental Protocol: UHPLC-MS Purity Analysis

This method is designed for high-throughput analysis and provides both purity data (from UV detection) and identity confirmation (from mass spectrometry).[9]

1. Sample Preparation (The Critical Step):

-

Rationale: Boronic acids can degrade in protic or aqueous solvents.[11] The use of an aprotic diluent is essential to prevent premature hydrolysis and ensure accurate analysis.

-

Procedure:

-

Accurately weigh approximately 1 mg of the boronic acid powder.

-

Dissolve in 1.0 mL of high-purity acetonitrile to create a 1 mg/mL stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Perform a subsequent dilution in acetonitrile to a final concentration of ~10 µg/mL for injection.

-

2. Chromatographic Conditions:

-

Rationale: A C18 stationary phase provides good retention for a broad range of boronic acids.[9] A gradient elution ensures that both the main compound and any potential impurities are well-resolved.

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., ESI-Q-TOF).

-

Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

3. Detection Settings:

-

UV Detector: Monitor at 254 nm.

-

Mass Spectrometer (MS):

-

Mode: Electrospray Ionization (ESI), Positive and Negative.

-

Rationale: Running in both modes is crucial. While some boronic acids ionize well in positive mode ([M+H]⁺), others may be more sensitive in negative mode ([M-H]⁻). This dual-mode analysis minimizes the risk of missing the compound of interest.

-

Scan Range: m/z 100-500.

-

4. Data Analysis & Validation:

-

Purity: Integrate the peak areas in the UV chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. A purity of >98% is typically desired.

-

Identity:

-

In the positive ion mass spectrum, look for the protonated molecule [M+H]⁺ at m/z 266.1358.[7]

-

In the negative ion mass spectrum, look for the deprotonated molecule [M-H]⁻ at m/z 264.1213.[7]

-

Trustworthiness Check: The presence of both ions provides very high confidence in the compound's identity. Also, look for potential adducts (e.g., [M+Na]⁺) or characteristic fragments that align with the expected structure.

-

Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or aryl-heteroaryl structures.

Caption: The role of the boronic acid in a Suzuki-Miyaura coupling reaction.

This reaction is a workhorse in medicinal chemistry due to its functional group tolerance and reliability. The choice of catalyst, base, and solvent is critical and must be optimized for the specific aryl halide coupling partner. The insights gained from the QC analysis ensure that the stoichiometry of the reaction is accurate, preventing wasted reagents and simplifying purification of the final product.

Conclusion

This compound is a specialized, high-value reagent for drug discovery programs. Its successful application hinges on a clear understanding of its strategic importance, careful sourcing from reputable suppliers, and, most critically, a rigorous and self-validating in-house quality control protocol. By treating this starting material not as a commodity but as a critical component of the synthetic process, researchers can ensure the integrity and reproducibility of their results, ultimately accelerating the path toward novel therapeutic agents.

References

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

-

Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. Available at: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]

-

5-(cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (C13H17BFNO3). PubChem. Available at: [Link]

-

3-(Cyclohexylcarbamoyl)-5-fluorophenylboronic acid. BioOrganics. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Examples of boronic acids in pharmacologically relevant compounds. ResearchGate. Available at: [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. SpringerLink. Available at: [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Medium. Available at: [Link]

-

(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid. GlobalChemMall. Available at: [Link]

-

Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

-

A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 5-(cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid (C13H17BFNO3) [pubchemlite.lcsb.uni.lu]

- 8. globalchemmall.com [globalchemmall.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. calpaclab.com [calpaclab.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Multifaceted Potential of Substituted Phenylboronic Acids: A Technical Guide to Their Biological Activities

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high specificity and efficacy is a perpetual endeavor. In this landscape, substituted phenylboronic acids (PBAs) have emerged as a class of compounds with remarkable and diverse biological activities. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols, ubiquitous motifs in biological systems, underpins a wide array of applications, from targeted cancer therapy to the inhibition of antibiotic resistance. This in-depth technical guide provides a comprehensive overview of the core biological activities of substituted PBAs, delves into the mechanistic underpinnings of their actions, and presents field-proven insights into their experimental evaluation.

The Chemistry at the Core: Understanding Phenylboronic Acid Reactivity

The biological potential of phenylboronic acids is intrinsically linked to the chemistry of the boronic acid functional group [-B(OH)₂]. Boron, in this state, possesses an empty p-orbital, rendering it a Lewis acid. This allows it to readily interact with nucleophiles, most notably the hydroxyl groups of cis-diols found in saccharides, glycoproteins, and certain catechols. This interaction leads to the formation of stable, five- or six-membered cyclic boronate esters. Crucially, this esterification is reversible and pH-dependent, a characteristic that is elegantly exploited in various therapeutic and diagnostic strategies.[1][2][3]

The phenyl ring serves as a versatile scaffold that can be functionalized with various substituents. These modifications can modulate the electronic properties of the boron atom, influencing its Lewis acidity and, consequently, its binding affinity and selectivity for specific diols. Furthermore, substituents can introduce additional functionalities, such as pharmacophores for targeting specific enzymes or moieties that enhance solubility and pharmacokinetic properties.[4][5]

Targeted Warfare Against Cancer: Exploiting the Glycocalyx

A hallmark of many cancer cells is an altered cell surface glycosylation pattern, often characterized by the overexpression of sialic acid (SA) residues.[6][7][8][9][10] This aberrant "sugar coating," or glycocalyx, presents a unique targeting opportunity for PBA derivatives.

Mechanism of Action: Sialic Acid Recognition

Substituted PBAs can selectively bind to the cis-diol groups present in sialic acids on the surface of cancer cells.[6][7][8] This targeted binding can be leveraged in several ways:

-

Direct Anti-proliferative Effects: Some PBA derivatives have demonstrated intrinsic anti-cancer activity upon binding to cancer cells.[11] Studies have shown that certain phenylboronic acid and benzoxaborole derivatives can induce apoptosis in a cell cycle-specific manner.[11]

-

Enhanced Drug Delivery: PBA moieties can be conjugated to nanoparticles, liposomes, or other drug delivery systems to facilitate targeted delivery of chemotherapeutic agents to tumor sites.[6][9][10][12][13][14] This approach enhances the local concentration of the drug, improving its efficacy while minimizing systemic toxicity.[6][14] The pH-responsive nature of the boronate ester bond can be further exploited for controlled drug release within the acidic tumor microenvironment.[6][13][15]

}

Figure 1: Targeted drug delivery to cancer cells using PBA-functionalized systems.

Experimental Protocol: Assessing Cellular Uptake of PBA-Conjugated Nanoparticles

Objective: To quantify the enhanced cellular uptake of PBA-functionalized nanoparticles in cancer cells overexpressing sialic acid.

Methodology:

-

Cell Culture: Culture a sialic acid-overexpressing cancer cell line (e.g., B16F10) and a control cell line with normal sialic acid expression.

-

Nanoparticle Preparation: Synthesize fluorescently labeled nanoparticles (e.g., with FITC) and a batch of the same nanoparticles conjugated with a substituted phenylboronic acid.

-

Incubation: Incubate both cell lines with the PBA-conjugated and non-conjugated nanoparticles at a predetermined concentration for various time points (e.g., 1, 2, 4 hours).

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS to remove non-internalized nanoparticles.

-

Analyze the cells using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

-

-

Fluorescence Microscopy:

-

Seed cells on coverslips and incubate with the nanoparticles as described above.

-

After incubation, wash the cells, fix them, and stain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope to observe the intracellular localization of the nanoparticles.

-

Expected Outcome: A significantly higher fluorescence intensity will be observed in the cancer cells incubated with PBA-conjugated nanoparticles compared to the non-conjugated nanoparticles and the control cell line, demonstrating targeted uptake.[14]

Combating Microbial Threats: Antibacterial and Antiviral Applications

The ability of PBAs to interact with carbohydrates extends to the cell walls of bacteria and the glycoprotein coats of viruses, making them promising candidates for novel antimicrobial agents.

Antibacterial Activity: Disrupting the Bacterial Envelope

The outer membrane of Gram-negative bacteria is rich in lipopolysaccharides (LPS), while the cell wall of Gram-positive bacteria contains teichoic acids. Both of these structures contain cis-diol moieties that can be targeted by PBAs.

-

Mechanism of Action: Phenylboronic acid-functionalized materials, such as silver nanoparticles, have shown enhanced antibacterial activity.[16][17] The PBA groups promote the accumulation of the nanoparticles on the bacterial surface through covalent bonding with LPS or teichoic acid, leading to membrane disruption and bacterial cell death.[16][17] Halogenated phenylboronic acids have also demonstrated direct antibacterial and antibiofilm activity against pathogenic bacteria like Vibrio parahaemolyticus.[18] Furthermore, PBA has been shown to have a bacteriostatic effect at lower concentrations and a bactericidal effect at higher concentrations on bacteria such as E. coli.[19]

Antiviral Potential: Inhibiting Viral Entry

Many enveloped viruses, such as influenza and hepatitis C virus (HCV), rely on surface glycoproteins for attachment to and entry into host cells. These glycoproteins are often heavily glycosylated, presenting a target for PBA-based inhibitors.

-

Mechanism of Action: Phenylboronic acid-modified nanoparticles have been investigated as viral entry inhibitors.[20][21] By binding to the glycans on the viral envelope, these "borono-lectins" can sterically hinder the interaction between the virus and host cell receptors, thus preventing infection.[20] While early studies with simple monophenylboronic acids showed limited antiviral activity, likely due to insufficient binding affinity, the development of multivalent PBA systems and nanoparticles holds promise for this application.[22][23]

Precision Enzyme Inhibition: A Strategy for Disease Modulation

The unique reactivity of the boronic acid group makes it an excellent warhead for designing potent and selective enzyme inhibitors. The boron atom can form a reversible covalent bond with a catalytic serine or threonine residue in the active site of an enzyme, mimicking the tetrahedral transition state of the enzymatic reaction.[24][25][26]

Proteasome Inhibition: A Cornerstone of Cancer Therapy

The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, playing a critical role in cell cycle regulation and apoptosis. Its inhibition is a validated strategy for cancer treatment. Bortezomib, a dipeptide boronic acid, was the first-in-class proteasome inhibitor approved for the treatment of multiple myeloma. The boronic acid moiety of bortezomib is crucial for its inhibitory activity, forming a stable complex with the active site threonine of the 20S proteasome.[6]

β-Lactamase Inhibition: Overcoming Antibiotic Resistance

The emergence of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, is a major driver of antibiotic resistance. Phenylboronic acid derivatives have been developed as potent inhibitors of various classes of β-lactamases, including class A and class C enzymes.[24][25][26][27] By inhibiting these resistance enzymes, PBAs can restore the efficacy of existing β-lactam antibiotics.

}

Figure 2: Mechanism of enzyme inhibition by a phenylboronic acid derivative.

Quantitative Data: Inhibition of β-Lactamases by Phenylboronic Acid Derivatives

| Compound | Target β-Lactamase | Inhibition Constant (Kᵢ) | Reference |

| Phenylboronic Acid Derivative 1 | AmpC β-lactamase | Low nanomolar | [24] |

| Phenylboronic Acid Derivative 2 | KPC-2 (Class A) | Micromolar | [25] |

| Phenylboronic Acid Derivative 3 | GES-5 (Class A) | Micromolar | [25] |

Beyond Therapeutics: Phenylboronic Acids as Biological Sensors

The reversible and specific interaction of PBAs with diols makes them ideal recognition elements for the development of biosensors for various biologically important molecules, including glucose and glycoproteins.[3][28][29][30]

-

Glucose Sensing: PBA-functionalized hydrogels can undergo volumetric changes in response to glucose binding, which can be translated into an optical signal.[3] This principle is being explored for the development of continuous glucose monitoring systems for diabetes management.[30][31]

-